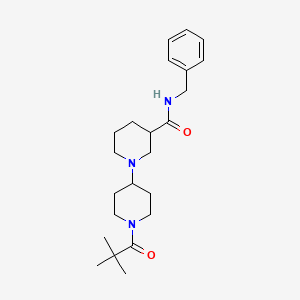
Ethyl 1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(2-methoxyethyl)piperidine-4-carboxylate
Vue d'ensemble
Description
Ethyl 1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate is a complex organic compound that belongs to the class of piperidinecarboxylates. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(2-methoxyethyl)piperidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxylate group.
Introduction of the Benzothiadiazole Moiety: The benzothiadiazole group is introduced through a nucleophilic substitution reaction, where the benzothiadiazole derivative reacts with the piperidine intermediate.
Esterification: The final step involves esterification to form the ethyl ester of the compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired product formation.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Ethyl 1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(2-methoxyethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Ion Channels: Interaction with ion channels to influence cellular ion flux.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-piperidinecarboxylate: A simpler analog with similar structural features.
Benzothiadiazole Derivatives: Compounds with the benzothiadiazole moiety but different functional groups.
Uniqueness
Ethyl 1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(2-methoxyethyl)-4-piperidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-(2-methoxyethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-3-24-17(22)18(8-11-23-2)6-9-21(10-7-18)13-14-4-5-15-16(12-14)20-25-19-15/h4-5,12H,3,6-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJARZOVMTHASNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC3=NSN=C3C=C2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4252690.png)

![1-cyclohexyl-N-[(2,5-dimethoxyphenyl)methyl]triazole-4-carboxamide](/img/structure/B4252695.png)
acetic acid](/img/structure/B4252696.png)
![2-[3-({[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]amino}methyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B4252697.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-(1H-indazol-1-yl)propyl]acetamide](/img/structure/B4252700.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4252712.png)
![1-[Cyclohexyl(methyl)amino]-3-[3-[[methyl(2-methylprop-2-enyl)amino]methyl]phenoxy]propan-2-ol](/img/structure/B4252737.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B4252745.png)
![N-[4-[3-(3-amino-3-oxopropyl)piperidine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide](/img/structure/B4252747.png)
![2-methyl-N-(1-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4252762.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B4252763.png)

![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-pyrazinamine](/img/structure/B4252776.png)
